D-Glucofuranose
Description
Significance of Furanose Forms in Carbohydrate Chemistry
Carbohydrates, essential biomolecules, primarily exist in cyclic forms in solution. These cyclic structures are categorized as either furanoses (five-membered rings) or pyranoses (six-membered rings). numberanalytics.comnumberanalytics.comfiveable.me The term "furanose" is derived from the five-membered heterocyclic compound furan (B31954), to which it bears a structural resemblance, though the furanose ring lacks double bonds. numberanalytics.comwikipedia.org The formation of a furanose ring occurs through an intramolecular reaction between a carbonyl group (aldehyde or ketone) and a hydroxyl group within the same sugar molecule. fiveable.me
While pyranose rings are generally more stable, furanose rings exhibit greater flexibility and can adopt a wider array of conformations, most notably the envelope (E) and twist (T) conformations. numberanalytics.comwikipedia.org This conformational flexibility is a key determinant of the chemical reactivity and biological function of furanose-containing molecules. numberanalytics.comfiveable.me Furanose rings are integral components of several biologically vital molecules. For instance, the backbone of nucleic acids, RNA and DNA, contains the furanose sugars ribose and deoxyribose, respectively, highlighting the fundamental role of this ring system in genetics. numberanalytics.comnumberanalytics.com The furanose structure also influences the reactivity of sugars in various biochemical reactions, including glycosylation, a critical process for cell signaling and cell-to-cell interactions. numberanalytics.comfiveable.me
Overview of D-Glucofuranose as a Monosaccharide Isomer
D-glucose, the most abundant monosaccharide in nature, exists in an equilibrium of different isomeric forms in aqueous solution. slu.se The predominant forms are the α- and β-pyranoses, which together account for over 99% of the glucose molecules at room temperature. slu.se The two furanose forms, α-D-glucofuranose and β-D-glucofuranose, are present in much smaller quantities, constituting about 0.3–0.4% of the total glucose. slu.se Despite their low abundance, glucofuranoses are significant in carbohydrate chemistry due to their unique reactivity. ontosight.ai
This compound is a stereoisomer of glucose, characterized by its five-membered furanose ring structure. ontosight.ai This structural feature distinguishes it from the more common six-membered pyranose form and impacts its physical and chemical properties, such as solubility and reactivity. ontosight.ai The structure of this compound can exist in two anomeric forms, α and β, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1). wikipedia.org In an aqueous solution, these anomers undergo mutarotation, resulting in an equilibrium mixture of the α and β configurations. wikipedia.org
The molecular formula for this compound is C₆H₁₂O₆, and its molecular weight is 180.16 g/mol . ontosight.ainih.gov Although extremely rare as a building block in natural biomolecules, tentative assignments of glucofuranose residues have been reported in a bacterial lipopolysaccharide and a plant polysaccharide. slu.seresearchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₆ ontosight.ainih.gov |
| Molecular Weight | 180.16 g/mol ontosight.ainih.gov |
| IUPAC Name | (3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol nih.gov |
| CAS Number | 610-85-5 nih.govchemicalbook.com |
The study of this compound and its derivatives is an active area of research. Synthetic derivatives of this compound are created for various applications, including the development of pharmaceuticals, due to their potential biological activities. ontosight.aiontosight.aiontosight.ai The synthesis of these derivatives often involves protecting the hydroxyl groups of the glucose molecule to allow for selective modifications. ontosight.aiontosight.ai For example, 1,2-O-isopropylidene-α-D-glucofuranose is a common starting material in the synthesis of various this compound derivatives. dergipark.org.trtandfonline.comtandfonline.com
The analysis of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. discovery.csiro.aunih.gov Complete ¹H and ¹³C NMR spectral analysis has been performed for both α- and β-D-glucofuranose, providing detailed information on their chemical shifts and coupling constants. slu.seresearchgate.netdiscovery.csiro.aunih.gov This data is crucial for conformational analysis and for understanding the structure-reactivity relationships of these molecules. tandfonline.comtandfonline.comuga.edu Conformational studies have shown that the side chain conformation of glucofuranoside derivatives significantly influences their reactivity and selectivity in glycosylation reactions. uga.edunih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-Glucose |
| Furan |
| Ribose |
| Deoxyribose |
| α-D-Glucofuranose |
| β-D-Glucofuranose |
| 1,2-O-isopropylidene-α-D-glucofuranose |
| 6-deoxy-D-glucofuranoside |
| 6-deoxy-L-idofuranoside |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose |
| 1,2:5,6-di-O-isopropylidene-3-O-methyl-alpha-D-glucofuranose |
| 1:2,5:6-di-O-isopropylidene-3-O-pentyl-, alpha-D-glucofuranose |
| 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose |
| 4-thio-D-glucopyranose |
| bis(4-thio-D-glucopyranoside)-4,4′-disulfide |
| 4-thio-D-glucofuranose |
| D-xylose |
| 5-methyl-D-xylose |
| 1,2:3,4-diacetone-α-D-galactopyranose |
| Cyclohexanol |
| D-arabinose |
| D-altrofuranose |
| L-galactofuranose |
| Allofuranose |
| Gulofuranose |
| Mannofuranose |
| Rhamnofuranose |
| 5-amino-2-(benzyloxy)benzoyl)-, cyclic 1,2-acetal with acetone (B3395972), hydrochloride |
| 1,2-O-isopropylidene-3,5,6-tri-O-(2,6-dichlorobenzoyl)-α-D-glucofuranose |
| 1,2-O-isopropylidene-3,5,6-tri-O-(4-t-butylbenzoyl)-α-D-glucofuranose |
| 1,2-O-isopropylidene-3,5,6-tri-O-decanoyl-α-D-glucofuranose |
| 3-O-toluene-p-sulphonyl-5,6-di-O-acetyl- |
| 3-O-toluene-p-sulphonyl-5-O-acetyl-6-chloro-6-deoxy- |
| 3,5,6-tri-O-acetyl- |
| 3,5-di-O-acetyl-6-chloro-6-deoxy- |
| 3-O-(N-phenyl)carbamoyl-5,6-di-O-acetyl- |
| 3-O-(N-phenyl)carbamoyl-5-O-acetyl-6-chloro-6-deoxy- |
| 3-O-(N-phenyl)carbamoyl-6-O-acetyl- |
| 6-O-acetyl, 3,5-O-phenyl boronate |
| 5-C-methyl-D-xylopyranose |
| 6-chloro-1,2:3,5-di-O-isopropylidene-α-D-glocofuranose |
Structure
2D Structure
3D Structure
Properties
CAS No. |
610-85-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Glucofuranose and Its Derivatives
Strategies for Furanose Ring Formation from D-Glucose Precursors
In aqueous solution, D-glucose exists as an equilibrium mixture of its open-chain aldehyde form and various cyclic hemiacetals. masterorganicchemistry.com The six-membered glucopyranose forms (α and β) are thermodynamically more stable and predominate, accounting for over 99% of the mixture, while the five-membered glucofuranose forms are present in much smaller quantities. stackexchange.comuomustansiriyah.edu.iq Therefore, synthetic strategies must be employed to trap the glucose molecule in its less stable furanose conformation.
The formation of cyclic hemiacetals from the open-chain form of glucose is an intramolecular reaction that can be catalyzed by acid. uomustansiriyah.edu.iqyoutube.com The aldehyde group at C-1 reacts with one of the hydroxyl groups along the carbon chain. Reaction with the C-5 hydroxyl group leads to a six-membered pyranose ring, while reaction with the C-4 hydroxyl group yields the five-membered furanose ring. youtube.com
While simple acid catalysis in water still favors the pyranose form, specific acid-catalyzed reactions in non-aqueous solvents can be used to selectively generate and trap furanose derivatives. A prominent example is the reaction of D-glucose with acetone (B3395972) in the presence of a strong acid catalyst, such as sulfuric acid, or a Lewis acid. hacettepe.edu.trnaturalspublishing.com This reaction leads to the formation of ketal protecting groups, and the specific reaction conditions favor the formation of a product where the underlying sugar scaffold is locked in the furanose form, namely 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.trnih.gov This process effectively captures the kinetically favored furanose isomer.
| Catalyst | Solvent | Precursor | Product | Yield | Reference |
| Sulfuric Acid | Acetone | D-Glucose | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | ~55% | hacettepe.edu.tr |
| Iodine | Acetone | D-Glucose | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | - | chemistry-online.com |
| Maghnite-H+ | Aqueous | D-Glucofuranose | D-Glucopyranose (Isomerization) | High | naturalspublishing.com |
This interactive table summarizes catalysts used in acid-catalyzed cyclization and related processes involving this compound.
The preference for the furanose ring under certain synthetic conditions is a classic example of kinetic versus thermodynamic control. wikipedia.org The formation of five-membered rings is often kinetically preferred (i.e., it has a lower activation energy and proceeds faster) compared to the formation of six-membered rings. stackexchange.comechemi.com However, the resulting six-membered pyranose ring is thermodynamically more stable due to lower dihedral angle strain. stackexchange.comechemi.com
Protection and Deprotection Strategies in this compound Synthesis
The selective modification of this compound requires precise control over its reactive hydroxyl groups at positions C-3, C-5, and C-6 (assuming the C-1 and C-2 hydroxyls are part of a protecting group). This is achieved through the strategic use of protecting groups, which temporarily mask one or more hydroxyls, allowing chemical transformations to be performed on the remaining free ones. nih.gov
Acetal (B89532) and ketal groups are among the most important protecting groups in carbohydrate chemistry, valued for their ease of installation and removal under acidic conditions while being stable to basic and neutral conditions. acs.org The isopropylidene group (an acetonide, a ketal formed from acetone) is particularly useful for the synthesis of this compound derivatives. chemistry-online.com
As mentioned, reacting D-glucose with acetone and an acid catalyst yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.govrsc.org This compound is a crucial synthetic intermediate because it has only one free hydroxyl group at the C-3 position, which can be selectively functionalized. google.com Furthermore, the 5,6-O-isopropylidene group is more acid-labile than the 1,2-O-isopropylidene group. google.com This difference in stability allows for its selective removal under controlled acidic hydrolysis, yielding 1,2-O-isopropylidene-α-D-glucofuranose and liberating the hydroxyl groups at C-5 and C-6 for further reactions. google.comacs.org
| Protected Intermediate | Free Hydroxyl(s) | Key Feature |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | C-3 | Allows for selective functionalization at C-3. google.com |
| 1,2-O-Isopropylidene-α-D-glucofuranose | C-3, C-5, C-6 | Product of selective deprotection at C-5/C-6. google.com |
This interactive table outlines key isopropylidene-protected this compound intermediates.
Benzyl (B1604629) (Bn) and acetyl (Ac) groups are widely used to protect hydroxyls in carbohydrate synthesis due to their differing stabilities, which allows for orthogonal protection strategies. nih.govacs.org
Benzyl ethers are considered "permanent" protecting groups because they are stable under a wide range of acidic and basic conditions. nih.gov They are typically introduced using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride. Removal is most commonly achieved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method that does not affect most other protecting groups like acetals or esters. nih.govharvard.edu
Acetyl esters are base-labile protecting groups. nih.gov They are easily installed using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270). nih.govnih.gov Deprotection is readily accomplished under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), which leaves acid-labile groups like acetals and base-stable groups like benzyl ethers intact. nih.gov The different cleavage conditions for benzyl and acetyl groups make them complementary tools for complex multi-step syntheses. acs.org
Achieving regioselectivity—the ability to protect one specific hydroxyl group in the presence of others—is a central challenge in carbohydrate synthesis. nih.govharvard.edu Several strategies have been developed to differentiate between the hydroxyl groups of this compound intermediates.
The primary hydroxyl at C-6 is sterically less hindered and generally more nucleophilic than the secondary hydroxyls at C-3 and C-5. nih.gov This inherent reactivity difference can be exploited. For instance, bulky protecting group reagents, such as trityl chloride or bulky silyl (B83357) chlorides (e.g., TBDPS-Cl), will preferentially react at the C-6 position. masterorganicchemistry.comntnu.no
For the secondary hydroxyls, differentiation is more complex. One approach involves the use of organotin intermediates. Reacting a diol (like the C-5 and C-6 diol in 1,2-O-isopropylidene-α-D-glucofuranose) with a stannylating agent such as dibutyltin (B87310) oxide forms a cyclic stannylene acetal. This intermediate selectively activates one of the hydroxyl groups (often the one at C-6) towards subsequent acylation or alkylation. masterorganicchemistry.com
Another strategy involves a sequence of protection and deprotection. For example, starting with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, the C-3 hydroxyl can be protected with a benzyl group. researchgate.net Subsequent selective hydrolysis of the 5,6-O-isopropylidene group unmasks the C-5 and C-6 hydroxyls. The primary C-6 hydroxyl can then be selectively protected again, leaving only the C-5 hydroxyl free for reaction. nih.gov Such multi-step protocols allow for the systematic and selective functionalization of every position on the glucofuranose ring. researchgate.net
Advanced Derivatization Approaches for this compound
Advanced derivatization of this compound is crucial for synthesizing complex carbohydrates and biologically active molecules. These methods allow for precise modifications of the furanose scaffold, enabling the creation of novel compounds with specific properties. Key strategies include the site-selective placement of acyl and alkyl groups and the formation of glycosidic bonds to introduce new sugar or non-sugar moieties.
The selective protection or functionalization of the multiple hydroxyl groups in this compound is a significant challenge in carbohydrate chemistry. researchgate.net The presence of several hydroxyl groups with similar reactivity necessitates the development of highly selective methods to modify a single position, avoiding complex protection-deprotection sequences. researchgate.netresearchgate.net Site-selective acylation and alkylation are powerful tools to achieve this, with the outcome often depending on the reagents, catalysts, and reaction conditions. researchgate.netuni-giessen.de
Direct acylation is a straightforward approach for introducing ester functionalities onto the this compound backbone. researchgate.net This method typically involves treating a partially protected glucofuranose derivative with an acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine. The primary hydroxyl group at the C-6 position is generally the most reactive due to its lower steric hindrance compared to the secondary hydroxyl groups, often leading to preferential acylation at this site.
In a comparative study, the direct acylation of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose was performed using various acylating agents. researchgate.net While this method successfully yielded the desired 6-O-acyl derivatives, the yields were generally lower than those obtained using catalyst-mediated approaches like the dibutyltin oxide method. researchgate.net For instance, direct stearoylation in pyridine resulted in a 65% yield of the 6-O-stearoyl product. researchgate.net This highlights that while direct methods are viable, they may be less efficient for achieving high regioselectivity and yield. researchgate.net
| Acylating Agent | Method | Product | Yield (%) |
| Stearoyl chloride | Direct (in Pyridine) | 6-O-Stearoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 65 |
| Palmitoyl chloride | Direct (in Pyridine) | 6-O-Palmitoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 68 |
| Tosyl chloride | Direct (in Pyridine) | 6-O-Tosyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 71 |
| Stearoyl chloride | Dibutyltin oxide | 6-O-Stearoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 82 |
| Palmitoyl chloride | Dibutyltin oxide | 6-O-Palmitoyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 85 |
| Tosyl chloride | Dibutyltin oxide | 6-O-Tosyl-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 87 |
This table compares the yields of direct acylation with the dibutyltin oxide method for a this compound derivative, based on data from a comparative study. researchgate.net
The selectivity observed in the derivatization of this compound is governed by a combination of electronic and steric factors. In aqueous solutions, monosaccharides exist as an equilibrium mixture of cyclic structures, primarily the six-membered pyranose and the five-membered furanose forms. uomustansiriyah.edu.iq The formation of the furanose ring occurs when the carbonyl group (at C-1 in glucose) reacts intramolecularly with the hydroxyl group at C-4 or C-5. uomustansiriyah.edu.iqyoutube.com This cyclization creates a new stereocenter at the anomeric carbon (C-1), resulting in two isomers known as anomers (α and β). uomustansiriyah.edu.iq
The relative reactivity of the hydroxyl groups in the furanose ring is a key factor in selective derivatization. The primary hydroxyl at C-6 is typically the most accessible and nucleophilic, making it the primary target for many acylation and alkylation reactions under kinetically controlled conditions. The selectivity among the secondary hydroxyls (at C-2, C-3, and C-5) is more subtle and can be influenced by the presence of protecting groups on other parts of the molecule. These protecting groups can impose steric constraints and alter the electronic properties of the nearby hydroxyls. nih.gov For example, the nature of the protecting groups on a glycosyl donor can significantly influence the stereoselectivity of glycosylation reactions, a principle that also applies to other derivatizations. nih.gov The formation of an oxacarbenium ion intermediate is often a critical step, and its stability and conformation, which are influenced by protecting groups and solvent, can dictate the stereochemical outcome of the reaction. nih.gov
Glycosylation is a fundamental reaction in carbohydrate chemistry that involves forming a glycosidic bond between the anomeric carbon of a sugar and a hydroxyl group of another molecule (the aglycone), which can be another sugar or a non-carbohydrate moiety. researchgate.netmasterorganicchemistry.com These reactions are essential for the synthesis of oligosaccharides and glycoconjugates. Glycosylation reactions involving this compound donors can be challenging, as the outcome is sensitive to protecting groups, solvents, leaving groups, and promoter systems. researchgate.net
The synthesis of simple alkyl furanosides is often achieved through the Fischer glycosylation method. researchgate.net This reaction involves treating the monosaccharide with an alcohol in the presence of a strong acid catalyst. The process typically results in a mixture of anomers (α and β) and ring isomers (furanosides and pyranosides), requiring subsequent purification. researchgate.net For instance, the reaction of D-glucose in decanol (B1663958) with an acid catalyst yields a mixture of decyl glycosides in both furanosidic and pyranosidic forms. researchgate.net
The equilibrium between the furanose and pyranose forms in solution means that conditions can be manipulated to favor the formation of the desired furanoside product. nih.gov For example, certain acid-promoted per-O-sulfation conditions have been shown to drive the rearrangement of pyranosides into the thermodynamically more stable furanoside form. nih.gov
| Glycosyl Donor | Acceptor (Alcohol) | Promoter/Catalyst | Product Type |
| D-Glucose | Methanol | Acid (e.g., HCl) | Methyl Glucofuranosides & Pyranosides |
| D-Glucose | Ethanol | Acid (e.g., H2SO4) | Ethyl Glucofuranosides & Pyranosides |
| D-Glucose | Propanol | Acid (e.g., H2SO4) | Propyl Glucofuranosides & Pyranosides |
| D-Glucose | Decanol | Acid Catalyst | Decyl Glucofuranosides & Pyranosides |
This table illustrates the formation of various alkyl furanosides via Fischer glycosylation, a common method for this transformation. masterorganicchemistry.comresearchgate.net
The use of glycosyl halides, particularly bromides and chlorides, as glycosyl donors is a classical and widely used strategy for forming glycosidic bonds, often referred to as the Koenigs-Knorr reaction. nih.gov In this method, a fully acylated glycosyl halide is reacted with an alcohol acceptor in the presence of a promoter, typically a silver or mercury salt. nih.gov
The synthesis of a D-glucofuranosyl halide first requires the preparation of the peracylated furanose. This can be a multi-step process starting from D-glucose. google.com Once the peracetylated or perbenzoylated glucofuranose is obtained, it can be converted to the anomeric halide. For example, treatment with HBr in acetic acid can yield the corresponding glycosyl bromide. This anomeric halide is a reactive glycosyl donor. nih.gov The mechanism involves the promoter assisting in the departure of the halide leaving group, leading to the formation of an oxacarbenium ion intermediate. The alcohol acceptor then attacks this intermediate to form the glycosidic linkage. The stereochemical outcome is often influenced by the participation of the acyl group at the C-2 position, which can lead to the formation of a 1,2-trans glycosidic bond. researchgate.net
Glycosylation Reactions Involving this compound
Intramolecular Glycosylation Strategies
Intramolecular glycosylation represents a powerful strategy for controlling stereoselectivity and improving yields in the synthesis of complex oligosaccharides. By tethering the glycosyl donor and acceptor together, the glycosylation event becomes a cyclization, which is often more efficient and selective than its intermolecular counterpart.
One of the foundational concepts in this area is the "molecular clamp" strategy, where the donor and acceptor are linked by a tether at positions away from the reactive centers. nih.gov This approach was shown to favor the formation of intramolecular glycosylation products exclusively when crossover experiments were conducted with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as an acceptor. nih.gov
Various types of tethers have been developed to facilitate this process. For instance, a rigid m-xylylene tether has been used to connect a glycosyl donor and acceptor. The subsequent intramolecular glycosylation, promoted by N-iodosuccinimide (NIS) and triflic acid (TfOH), proceeded in 93% yield with complete stereoselectivity. nih.gov Another approach involves linking the glycosyl acceptor via an ester bond to the leaving group of the donor. While this method can be effective, it may be hampered by the competing formation of hemiacetal products. nih.gov
The choice of tether and reaction conditions is crucial for success. In one example, a non-symmetrical tether strategy was employed for the synthesis of a trisaccharide. Activation with iodine in methanol not only promoted the glycosylation to form a 14-membered ring in 83% yield with complete α-stereoselectivity but also simultaneously cleaved benzylidene protecting groups. nih.gov A highly efficient method involves the formation of a mixed acetal tether between the donor and acceptor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The subsequent intramolecular glycosylation, promoted by methyl trifluoromethanesulfonate (B1224126) (MeOTf), yielded the disaccharide with complete β-selectivity in an excellent 90% yield over two steps. nih.gov
Stereoselectivity in Glycoside Formation
Achieving high stereoselectivity in the formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The outcome of a glycosylation reaction, yielding either an α or β anomer, is influenced by a complex interplay of factors including the nature of the glycosyl donor, acceptor, protecting groups, solvent, and promoter. ualberta.canih.gov The formation of the five-membered furanose ring introduces its own set of stereochemical considerations compared to the more common pyranose form. utexas.edu
The anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon, plays a significant role. rsc.org For instance, in the synthesis of 5-thiosucrose analogues, the strong anomeric effect of a 5-thio-D-glucopyranose ring directed the formation of an α-glycosidic bond when it was used as a glycosyl donor. rsc.orgnii.ac.jp
Protecting groups at various positions on the sugar rings can exert profound electronic and steric influences on the reaction's stereochemical outcome. nih.gov Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl), are known to "disarm" the glycosyl donor, making it less reactive, while electron-donating groups like ethers have an "arming" effect. d-nb.infodtu.dk The strategic placement of these groups can direct the regioselectivity and stereoselectivity of the glycosylation. For example, the use of a 2,6-di-O-benzoyl protected galactose acceptor improved the regioselectivity of glycosylation compared to a di-O-benzyl protected version. d-nb.info Remote participating groups, even at positions like C-6, can influence the stereoselectivity at the anomeric center (C-1). nih.gov
The choice of solvent can also be critical. Reactions performed in acetonitrile, for example, can proceed through a nitrilium cation intermediate that exclusively adopts an axial orientation, leading to the stereoselective formation of equatorially substituted (1,2-trans) glycosides. nih.gov The combination of promoters and activators, such as N-iodosuccinimide (NIS) with triflic acid (TfOH) or silver trifluoromethanesulfonate (AgOTf), is tailored to the specific donor and acceptor to optimize both yield and stereoselectivity. nih.govd-nb.info
Chemo-Enzymatic Synthesis of this compound Esters
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex molecules like sugar esters under mild conditions. nih.gov This approach is particularly valuable for carbohydrate chemistry, where the presence of multiple hydroxyl groups with similar reactivity makes regioselective chemical modification challenging. researchgate.net Enzymes such as lipases, esterases, and proteases are commonly used for the esterification of sugars with fatty acids. nih.gov
In a typical chemo-enzymatic process for synthesizing monosaccharide esters, a lipase (B570770) is used to catalyze the esterification between the sugar and a fatty acid. researchgate.net The optimization of reaction parameters is crucial for achieving high yields. Key parameters that are often evaluated include the choice of solvent, reaction temperature, stirring speed, reaction time, enzyme concentration, and the molar ratio of the sugar to the fatty acid. researchgate.net For example, in the synthesis of monosaccharide esters using linolenic acid, optimal conditions were found to be a temperature of 56°C, a stirring speed of 240 rpm, and a reaction time of 72 hours with a 1% concentration of lipase from Aspergillus niger. researchgate.net
The regioselectivity of the enzyme is a significant advantage, often directing acylation to a specific position, such as the primary hydroxyl group on the C6 of a pyranose ring. researchgate.net This avoids the need for extensive protection-deprotection strategies that are common in purely chemical syntheses. unl.ptunl.pt
Sustainable and Efficient Synthetic Routes for this compound Derivatives
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. abo.firsc.org This technology has been successfully applied to carbohydrate chemistry for the synthesis of various this compound derivatives.
The application of microwave irradiation can dramatically enhance the efficiency of glycosylation. For example, in the synthesis of glycopeptoids, microwave heating significantly increased the degree of glycosylation of N-methylaminooxy moieties with D-glucose and drastically shortened reaction times. stanford.edu A reaction that showed minimal progress at 40°C without microwaves achieved 88% conversion to the monoglucosylated product after just 10 minutes of microwave irradiation. stanford.edu Microwave heating has also been employed in automated glycan assembly, where it is used to precisely control temperature for deprotection steps, such as the removal of chloroacetyl (ClAc) or 2-naphthylmethyl (NAP) groups at 90°C and 60°C, respectively. nih.gov
Microwave-assisted heating of monosaccharides in a suitable solvent can also lead to the formation of valuable anhydro sugars. The reaction of N-acetylglucosamine (GlcNAc) in sulfolane (B150427) at 180°C for 10 minutes under microwave irradiation produced 1,6-anhydro-N-acetyl-β-D-glucofuranose (AGFNAc) in a 43% yield. mdpi.com Similarly, methyl-α,β-D-glucofuranose can be transformed into 1,6-anhydro-β-D-glucofuranose (AGF) using this method. mdpi.com
Below is a table summarizing the conditions and outcomes of selected microwave-assisted syntheses involving glucose and its derivatives.
| Starting Material | Product | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Source |
| N-acetylglucosamine (GlcNAc) | 1,6-anhydro-N-acetyl-β-D-glucofuranose (AGFNAc) | Sulfolane | 180 | 10 min | 43 | mdpi.com |
| Peptoid with N-methylaminooxy group | Monoglucosylated peptoid | 0.1 M NaOAc, pH 4.0 | 40 | 10 min | 88 | stanford.edu |
| Glucose | 5-Hydroxymethylfurfural (HMF) | AlCl₃ / Water-THF | 165 | a few min | 70 | abo.fi |
| Fructose | 5-Hydroxymethylfurfural (HMF) | Tungstophosphoric acid / THF | 120 | 30 min | 92 | abo.fi |
Catalytic Approaches (e.g., Maghnite-H+)
The development of sustainable and environmentally friendly catalytic systems is a key goal in modern chemistry. In the context of carbohydrate synthesis, solid acid catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. Maghnite-H+, an Algerian montmorillonite (B579905) clay, is one such "green" catalyst that has been effectively used for the synthesis and transformation of D-glucose isomers. naturalspublishing.com
Maghnite-H+ can efficiently catalyze the isomerization of D-glucose in an alkaline aqueous medium under microwave irradiation to produce glucofuranose and glucopyranose forms. naturalspublishing.com This method provides a straightforward route to these isomers, which are important in medicinal chemistry and as building blocks for natural product synthesis. naturalspublishing.com The use of a small amount of the clay catalyst (e.g., 2% wt) under microwave conditions is highly efficient, and the products can be obtained in high yields without the need for oxygen removal from the reaction vessel. naturalspublishing.com
The reaction temperature has a significant influence on the yield of this compound. Studies have shown that as the temperature is increased, the yield of the furanose isomer also increases. This is attributed to an enhancement in the rate of chain transfer reactions at higher temperatures. naturalspublishing.com
The table below illustrates the effect of temperature on the yield of this compound when synthesized from D-glucose using Maghnite-H+ as a catalyst.
| Temperature (°C) | This compound Yield (%) | Source |
| 100 | Low (not specified) | naturalspublishing.com |
| 165 | Moderate (not specified) | naturalspublishing.com |
| 210 | Increased (not specified) | naturalspublishing.com |
| 420 | 83 | naturalspublishing.com |
This catalytic approach represents a promising green alternative to traditional enzymatic or chemical methods for the synthesis and transformation of monosaccharides. naturalspublishing.com
Reaction Mechanisms and Chemical Transformations of D Glucofuranose
Anomerization and Ring-Chain Equilibria of D-Glucose and D-Glucofuranose
In aqueous solutions, D-glucose exists as an equilibrium mixture of its open-chain aldehyde form and various cyclic hemiacetal isomers, including the six-membered pyranose and the five-membered furanose rings. wikipedia.orgmasterorganicchemistry.com Each of these cyclic forms further exists as two diastereomers, known as anomers (α and β), which differ in the configuration at the anomeric carbon (C-1). uomustansiriyah.edu.iq This dynamic interconversion between the different forms is a fundamental aspect of carbohydrate chemistry.
The interconversion between the pyranose and furanose forms of D-glucose proceeds through the open-chain aldehyde intermediate. masterorganicchemistry.com Although the pyranose forms are thermodynamically more stable and thus predominate at equilibrium, the furanose forms are also present, albeit in much lower concentrations. ucr.eduntnu.no At ambient temperature, the α- and β-pyranose forms account for over 99% of the glucose molecules in solution, while the two furanose anomers constitute only about 0.3–0.4%. slu.se
Despite their low abundance, the glucofuranose forms are significantly more reactive in certain reactions due to a faster ring-opening rate compared to the pyranose forms. slu.seresearchgate.net This higher reactivity makes them important intermediates in various chemical and biological processes. The process of interconversion between anomers, known as mutarotation, can be observed by the change in the optical rotation of a freshly prepared glucose solution until it reaches a stable equilibrium value. uomustansiriyah.edu.iqlibretexts.org
The equilibrium distribution of the different anomers and ring forms is influenced by factors such as temperature and solvent. For instance, an increase in temperature has been shown to slightly increase the proportion of the α-anomer at equilibrium. researchgate.net
Table 1: Equilibrium Composition of D-Glucose in Aqueous Solution
| Isomer | Percentage at Equilibrium (25-30°C) |
| β-D-Glucopyranose | ~64% wikipedia.orglibretexts.org |
| α-D-Glucopyranose | ~36% wikipedia.orglibretexts.org |
| α-D-Glucofuranose | <1% ucr.eduslu.se |
| β-D-Glucofuranose | <1% ucr.eduslu.se |
| Open-chain form | <0.02% libretexts.org |
This table presents the approximate equilibrium distribution of D-glucose isomers in an aqueous solution at room temperature.
The interconversion between the anomers and ring forms of glucose is catalyzed by both acids and bases. libretexts.orgwikipedia.org In the presence of an acid catalyst, the rate of mutarotation is significantly accelerated. wikipedia.org The mechanism of acid-catalyzed anomerization involves the protonation of the hemiacetal oxygen, followed by ring opening to form the open-chain aldehyde. Subsequent recyclization can then lead to the formation of either the α or β anomer of the pyranose or furanose ring. wikipedia.org
Kinetic studies on the mutarotation of D-glucose have confirmed that the reaction follows first-order kinetics. researchgate.net The rate of anomerization is influenced by temperature, with higher temperatures leading to a faster attainment of equilibrium. researchgate.net Studies on the acid-catalyzed anomerization of D-glucose pentaacetates have also been conducted to elucidate the mechanism, proposing a process that rationalizes the known kinetic and chemical facts. acs.org
Mechanistic Investigations of Glycosidation Reactions
Glycosidation is a fundamental reaction in carbohydrate chemistry that involves the formation of a glycosidic bond between the anomeric carbon of a carbohydrate and a hydroxyl group of another molecule, known as an aglycone. The resulting products are called glycosides. The mechanism of glycosidation can proceed through different pathways, influencing the stereochemical outcome of the reaction.
The formation of glycosides can occur via mechanisms that have characteristics of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions. universiteitleiden.nlmasterorganicchemistry.com In an SN1-like pathway, the reaction proceeds through a discrete oxocarbenium ion intermediate. wikipedia.org This intermediate is planar and can be attacked by the nucleophile (the aglycone) from either face, potentially leading to a mixture of α and β glycosides.
Conversely, an SN2-like pathway involves a concerted mechanism where the nucleophile attacks the anomeric carbon as the leaving group departs, resulting in an inversion of configuration at the anomeric center. masterorganicchemistry.com The actual mechanism often lies on a continuum between these two extremes, and the stereochemical outcome depends on various factors, including the nature of the glycosyl donor, the aglycone, the solvent, and the reaction conditions. researchgate.netresearchgate.net Furanosides, in particular, are known to react closer to the SN1 end of the mechanistic spectrum compared to their pyranoside counterparts due to their conformational flexibility. researchgate.net Recent research has also demonstrated strategies to achieve highly stereoselective SN2-type furanosylations. escholarship.org
The stereoselectivity of glycosylation reactions can be significantly influenced by the presence of a participating group at the C-2 position of the glycosyl donor. wikipedia.orgbeilstein-journals.org When a participating group, such as an acyl group (e.g., acetyl or benzoyl), is present, it can attack the anomeric center intramolecularly to form a cyclic intermediate, typically an acyloxonium ion. nih.govfrontiersin.org This intermediate shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face. This phenomenon, known as neighboring group participation, generally leads to the formation of 1,2-trans-glycosides with high stereoselectivity. nih.govfrontiersin.org
The effectiveness of neighboring group participation depends on the nature of the participating group and the reaction conditions. beilstein-journals.org While acyl groups are common participating groups, other functionalities can also exert this effect. beilstein-journals.org The influence of more remote ester groups, such as those at the C-3, C-4, or C-6 positions, on the stereochemical outcome of glycosylation has also been investigated, although the mechanism may involve modulation of ion pair tightness rather than direct participation. nih.gov
Regioselective Reactivity of Hydroxyl Groups in this compound
The this compound molecule possesses several hydroxyl groups with different reactivities, allowing for regioselective chemical modifications. The selective protection or derivatization of these hydroxyl groups is a crucial step in the synthesis of complex carbohydrate-containing molecules. researchgate.net
The primary hydroxyl group at C-6 is generally the most reactive due to being less sterically hindered than the secondary hydroxyl groups. rsc.org This allows for its selective protection using bulky reagents. The reactivity of the secondary hydroxyl groups at C-2, C-3, and C-5 can be influenced by both steric and electronic factors. For instance, in reactions of α-D-glucofuranose with phenylboronic acid, the 3,5,6-triol site has been shown to be the reactive moiety, rather than the 1,2-diol site. researchgate.net
The synthesis of selectively protected glucofuranose derivatives often involves carefully controlled reaction conditions to achieve the desired regioselectivity. ontosight.ai For example, the synthesis of 1,2-O-isopropylidene-α-D-glucofuranose involves the selective protection of the 1,2- and 5,6-hydroxyl groups, leaving the C-3 hydroxyl group available for further modification. dergipark.org.tr Subsequent selective acylation or other transformations can then be carried out at this position. dergipark.org.tr Various methods, including those utilizing organotin, organoboron, or enzymatic reagents, have been developed to achieve regioselective acylation of sugar hydroxyl groups. researchgate.net
Differential Reactivity of Diol Sites (e.g., 1,2-diol vs. 3,5,6-triol)
The structure of this compound presents distinct diol and triol systems, leading to differential reactivity at these sites. The primary hydroxyl group at C-6 is generally the most reactive due to reduced steric hindrance. rsc.org Between the secondary hydroxyl groups, the relative reactivity can be influenced by various factors, including steric accessibility and electronic effects.
In the context of α-D-glucofuranose, two key regions of hydroxyl groups are the cis-1,2-diol and the 3,5,6-triol. Kinetic and spectroscopic studies involving reactions with boronic acids have provided significant insight into the reactivity of these sites. Research has shown that the 3,5,6-triol site of α-D-glucofuranose can exhibit preferential reactivity over the 1,2-diol site. researchgate.net For instance, in reactions with certain diboronic acids, the initial and rate-determining step is the formation of a 3,5-bicoordinate intermediate, which is then followed by a faster reaction at the 1,2-diol site to yield a final tetracoordinate cyclic compound. researchgate.netresearchgate.net This highlights the kinetic preference for the 3,5,6-triol system in specific complexation reactions.
The inherent differences in reactivity are fundamental for achieving regioselective protection or modification of the glucofuranose scaffold. For example, the use of bulky protecting groups like trityl or silyl (B83357) ethers tends to favor reaction at the sterically less hindered primary C-6 hydroxyl group. rsc.org Hydrogenolysis studies on 1,2-O-isopropylidene-D-glucofuranose have suggested that the carbon-oxygen bonds at C-5 and C-6 are the least prone to cleavage, while those at C-3 and C-4 are the most susceptible, indicating a higher reactivity of the latter positions under these specific reductive conditions. cdnsciencepub.comcdnsciencepub.com
Influence of Protecting Groups on Selectivity
Protecting groups are a cornerstone of carbohydrate chemistry, enabling chemists to control the outcome of reactions by masking the reactivity of specific hydroxyl groups. The nature, size, and location of these protecting groups on a this compound molecule profoundly influence the selectivity and stereochemical outcome of subsequent chemical transformations.
Steric Influence: The size of a protecting group can exert significant steric hindrance, thereby directing incoming reagents to less crowded positions. universiteitleiden.nl For example, a large trityl group selectively protects the primary C-6 hydroxyl group. rsc.org This steric buttressing can also influence the stereoselectivity of glycosylation reactions by shielding one face of the furanose ring, potentially enhancing the formation of a specific anomer. universiteitleiden.nl
Electronic Influence: Protecting groups can also exert electronic effects that modulate the reactivity of the sugar molecule. Acyl groups, such as benzoyl or acetyl esters, are considered "disarming" groups because their electron-withdrawing nature destabilizes the developing positive charge on the anomeric carbon during glycosylation, thus slowing down the reaction. Conversely, ether-based protecting groups like benzyl (B1604629) ethers are "arming" as they are electron-donating. The strategic placement of these groups is critical for controlling glycosylation reaction outcomes. researchgate.net
Participation of Neighboring Groups: Acyl protecting groups at the C-2 position can participate in the reaction mechanism, leading to the formation of a cyclic acyloxonium ion intermediate. This intermediate typically blocks the α-face of the sugar, leading to the stereoselective formation of 1,2-trans-glycosides. While this is a well-established principle in pyranose chemistry, similar participatory effects can influence the stereochemistry of furanosidic bond formation. Remote participation by acyl groups at C-3, C-4, or C-6 has also been shown to direct the stereochemical outcome of glycosylations. researchgate.net
The strategic application of protecting groups allows for the synthesis of partially protected building blocks, which are invaluable intermediates for the construction of complex oligosaccharides and glycoconjugates. rsc.org
Complexation and Metal-Mediated Transformations
Reactions with Boronic Acids and Complex Formation
This compound, particularly the α-anomer, readily reacts with boronic acids to form cyclic boronate esters. This reversible covalent interaction is of significant interest for the development of saccharide sensors and other molecular recognition systems. rsc.orgacs.org The α-D-glucofuranose isomer is considered a divalent ligand because it possesses two potential binding sites for boronic acids: the cis-diol at the 1,2-position and the triol system at the 3,5,6-position. rsc.org
The formation of these complexes is an equilibrium process influenced by several factors:
pH: Boronic acids exist in equilibrium with their anionic tetrahedral boronate form. Complexation with diols lowers the pKa of the boronic acid, and the formation constants for anionic tetrahedral boronate esters are generally several orders of magnitude higher than for neutral trigonal esters. rsc.org
Diol Geometry: The strength of the boronic acid-saccharide interaction is determined by the orientation and relative position of the hydroxyl groups. rsc.org The cis-arrangement of the hydroxyls at C-1 and C-2 in α-D-glucofuranose makes it a favorable site for the formation of a stable five-membered cyclic ester.
Boronic Acid Structure: The pKa of the boronic acid and the presence of steric hindrance also affect the binding affinity. nih.gov
Kinetic studies have revealed that in reactions with phenylboronic acid, the reactive moiety of α-D-glucofuranose is not the 1,2-diol but rather the 3,5,6-triol site. researchgate.net Diboronic acids have been designed to specifically bind to glucose by forming a stable 1:1 complex with α-D-glucofuranose, simultaneously interacting with both the 1,2-diol and the 3,5,6-triol sites. researchgate.netrsc.org This selective binding to the low-abundance α-D-glucofuranose isomer (approximately 0.14% in aqueous solution) can effectively shift the equilibrium of glucose isomers in solution. nih.govlmu.de
| Factor | Influence on this compound-Boronic Acid Complexation |
| pH | Affects the equilibrium between trigonal boronic acid and the more reactive tetrahedral boronate ion. researchgate.netrsc.org |
| Diol Site | α-D-Glucofuranose offers two binding sites: the 1,2-diol and the 3,5,6-triol. rsc.org |
| Isomer | The α-D-glucofuranose isomer shows a high binding constant with boronic acids. nih.gov |
| Thermodynamics | Complex formation can shift the equilibrium of glucose isomers towards the furanose form. lmu.de |
Enzymatic Transformations of this compound (Chemical Perspective)
Stereospecificity of Glycosidase Action
Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds. researchgate.net Their action is highly stereospecific, typically proceeding through one of two major mechanisms, leading to either retention or inversion of the anomeric configuration. mdpi.com Both mechanisms involve general acid/base catalysis and proceed via an oxocarbenium ion-like transition state. nih.gov
Retaining Glycosidases: These enzymes employ a double-displacement mechanism. In the first step, a nucleophilic residue from the enzyme (typically a carboxylate from an aspartate or glutamate (B1630785) residue) attacks the anomeric center, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate. In the second step, a water molecule, activated by a general base catalyst, hydrolyzes this intermediate, releasing the sugar with the same anomeric configuration as the substrate. mdpi.comnih.gov
Inverting Glycosidases: These enzymes use a single-displacement mechanism. A general acid catalyst protonates the glycosidic oxygen, while a water molecule, acting as a nucleophile and activated by a general base, attacks the anomeric carbon from the opposite face, leading to inversion of the stereochemistry at the anomeric center in a single step. mdpi.com
The stereospecificity is dictated by the precise positioning of the substrate and the catalytic residues within the enzyme's active site. The enzyme's active site often distorts the substrate from its ground-state chair conformation towards a half-chair or boat conformation that resembles the transition state, thereby lowering the activation energy of the reaction. nih.govnih.gov While detailed studies often focus on pyranosides, the fundamental principles of stereospecific catalysis apply equally to furanosidase enzymes acting on D-glucofuranosides.
Glucofuranose as Substrate for Glycosyltransferases
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. researchgate.netnih.gov The most common donors for these enzymes in plants and animals are nucleotide sugars, such as UDP-glucose (UDP-Glc). nih.govfrontiersin.org
Plant family 1 glycosyltransferases (UGTs) are known for their ability to glycosylate a wide variety of acceptor molecules with high regio- and stereoselectivity. nih.gov The donor substrate is typically a UDP-activated pyranose, such as UDP-glucose or UDP-galactose. frontiersin.org However, the chemical structure of UDP-activated sugars can vary. For example, the structure of UDP-apiose is compared to the Haworth projection of UDP-α-D-glucofuranose, indicating that furanose forms are relevant in the context of nucleotide sugar donors. nih.govfrontiersin.org
While GTs are highly specific for the nucleotide portion and the sugar of the donor substrate, some have shown a degree of flexibility. nih.gov The synthesis of glycosides using GTs is a powerful biocatalytic tool. nih.gov The use of a this compound derivative as a direct substrate would likely involve its activation as a nucleotide sugar, for instance, as UDP-α-D-glucofuranose. The enzyme's active site, particularly the region that binds the sugar moiety of the donor, would then determine the efficiency and specificity of the transfer of the glucofuranosyl unit to an acceptor.
| Enzyme Type | Action on this compound Moiety | Stereochemical Outcome |
| Retaining Glycosidase | Cleavage of a glucofuranosidic bond | Retention of anomeric configuration via a double-displacement mechanism. mdpi.com |
| Inverting Glycosidase | Cleavage of a glucofuranosidic bond | Inversion of anomeric configuration via a single-displacement mechanism. mdpi.com |
| Glycosyltransferase | Transfer of a glucofuranosyl unit from an activated donor (e.g., UDP-glucofuranose) to an acceptor. nih.gov | Highly stereospecific formation of a new glycosidic bond. nih.gov |
Biotransformation to Functionalized Derivatives
The biotransformation of this compound into functionalized derivatives represents a significant area of research, leveraging the specificity and efficiency of enzymes to create novel compounds with potential applications in medicine and biotechnology. researchgate.netontosight.ai Enzymes, acting as biocatalysts, facilitate a range of chemical modifications on the this compound scaffold, often with high regioselectivity and stereoselectivity that are challenging to achieve through traditional chemical synthesis. nih.gov
One key strategy involves the use of glycosidases to catalyze the formation of glycosidic bonds. google.com For instance, glycosidases can be employed to transfer a carbohydrate group from a donor to an acceptor, which can be a derivative of glucofuranose. google.com This enzymatic method allows for the synthesis of various oligosaccharide derivatives. google.com A notable example is the use of 1,2-O-isopropylidene-α-D-glucofuranose as an acceptor in enzymatic reactions to produce 3-O-derivatives, such as 1,2-O-isopropylidene-3-O-β'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose HCl. google.com This particular derivative has shown activity in conditions like rheumatoid arthritis and asthma. google.com
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is another powerful approach. mdpi.com A common starting material for these syntheses is 1,2-O-isopropylidene-D-glucofuranose, which is chemically synthesized from α-D-glucose. mdpi.com This protected form of glucose can then serve as a substrate for enzymatic reactions. mdpi.com For example, it has been used in the enzymatic synthesis of aromatic esters of D-glucose. mdpi.com The process involves the initial chemical synthesis of the protected glucofuranose, followed by an enzymatic acylation step. researchgate.netmdpi.com Lipases, such as that from Aspergillus niger, have been utilized for the selective acylation of D-glucose derivatives, demonstrating the potential for producing specific esters. mdpi.com
Microbial transformations also play a role in the functionalization of this compound derivatives. researchgate.net For instance, microbial transformation has been applied to cyclic sulfites derived from glucofuranose. researchgate.net Furthermore, the broader field of industrial biotransformations showcases the power of whole-cell catalysis for producing a variety of chemical compounds, including the conversion of glucose to other valuable products. semanticscholar.org
The development of functionalized furan (B31954) and dihydrofuran derivatives from glucose using natural catalysts has also been explored. mdpi.com While not exclusively focused on this compound, this research highlights the potential for using environmentally friendly catalysts to create complex molecules from simple sugars. mdpi.com
The synthesis of sugar nucleotides is another critical area where biotransformation is applied. reading.ac.uk For example, a bacterial α-D-glucopyranosyl-1-phosphate thymidylyltransferase has been used to synthesize a series of furanosyl sugar nucleotides. reading.ac.uk These molecules are important intermediates for glycosylation reactions. reading.ac.uk
The table below summarizes some of the functionalized derivatives of this compound created through biotransformation.
| Starting Material | Enzyme/Microorganism | Functionalized Derivative |
| 1,2-O-isopropylidene-α-D-glucofuranose | Glycosidase | 1,2-O-isopropylidene-3-O-β'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose HCl |
| 1,2-O-isopropylidene-D-glucofuranose | Lipase (B570770) | 6-O-[3-(4-hydroxyphenyl)propionyl]-1,2-O-isopropylidene-D-glucofuranose |
| Glucofuranose-derived cyclic sulfites | Microbial Transformation | Functionalized sulfoxide (B87167) derivatives |
| 6-fluoro-galactofuranosyl-1-phosphate | Cps2L (α-D-glucopyranosyl-1-phosphate thymidylyltransferase) | Deoxythymidine diphospho-6-fluoro-galactofuranose (dTDP-6FGalf) |
It is important to note that the study of this compound itself is sometimes limited due to its lower prevalence in nature compared to its pyranose form. researchgate.net However, the ability to synthesize and functionalize this compound derivatives through biotransformation opens up avenues for creating novel bioactive compounds and materials. ontosight.aiontosight.ai
Conformational Analysis and Advanced Spectroscopic Characterization of D Glucofuranose
Computational Chemistry for Conformational Studies of D-Glucofuranose
Computational chemistry has emerged as a powerful tool for investigating the conformational preferences of carbohydrates, providing insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Applications in Structure Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the geometries of molecules. mdpi.com In the context of this compound, DFT calculations, particularly using functionals like B3LYP, have been instrumental in determining the stable three-dimensional structures of its various conformers. unimas.myresearchgate.net The optimization process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure. mdpi.com For instance, studies have employed the B3LYP method with the 6-31G+ basis set to optimize the geometries of glucofuranose derivatives, providing insights into their stereochemistry. unimas.my The accuracy of these optimizations is crucial for subsequent calculations of molecular properties and for understanding the molecule's reactivity. mdpi.com
Ab Initio and Molecular Dynamics Simulations of this compound Conformations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular conformations. acs.orgresearchgate.net These methods, in conjunction with molecular dynamics (MD) simulations, offer a dynamic picture of the conformational landscape of this compound. researchgate.netacs.org MD simulations track the movements of atoms over time, allowing for the exploration of different conformational states and the transitions between them. researchgate.net This approach has been used to investigate the conformational equilibria of carbohydrates in solution, providing insights into the flexibility of glycosidic linkages and the influence of solvent on conformational preferences. researchgate.netcapes.gov.br For this compound, these simulations can reveal the various ring puckering modes and the rotational preferences of the exocyclic hydroxymethyl group. researchgate.netacs.org
Energy Landscapes and Relative Stabilities of Conformers (e.g., Envelope Conformations)
The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain. solubilityofthings.com The most common puckering modes are the envelope (E) and twist (T) conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope. solubilityofthings.com
Computational methods can be used to construct a conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry. biorxiv.org This landscape reveals the relative stabilities of different conformers, with energy minima corresponding to stable or metastable conformations and saddle points representing the transition states between them. biorxiv.org For this compound, studies have shown that the relative energies of different conformers can be on the order of a few kilocalories per mole, indicating that multiple conformations can be populated at room temperature. psnc.pl For instance, research on D-glucose has indicated that furanose structures can be energetically competitive with the more abundant pyranose forms, with relative energies of about 4 kcal/mol. psnc.pl
Table 1: Comparison of Conformational Analysis Techniques
| Technique | Description | Advantages | Limitations |
| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to calculate the energy and structure of a molecule. mdpi.com | Computationally efficient for its accuracy, good for geometry optimization. researchgate.netebi.ac.uk | Accuracy depends on the choice of functional and basis set. mdpi.com |
| Ab Initio Methods | Quantum mechanical calculations based on first principles, without empirical parameters. acs.org | High accuracy, provides a fundamental understanding of electronic structure. | Computationally expensive, especially for large molecules. |
| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules over time. researchgate.net | Provides a dynamic view of conformational changes and solvent effects. researchgate.net | Accuracy depends on the quality of the force field used. |
Barrier for Torsional Motion Analysis
The rotation of substituent groups, such as the hydroxyl groups and the exocyclic hydroxymethyl group, around single bonds is subject to energy barriers known as torsional barriers. These barriers influence the conformational flexibility of the molecule. Computational studies have been performed to calculate these barriers in carbohydrates. For example, the barrier for the torsional motion of the hydroxyl group at C6 in α-D-glucofuranose was calculated to be 7.5 kcal/mol at the B3LYP(TZVP) level of theory. researchgate.netebi.ac.uk This torsional displacement can lead to significant changes in NMR chemical shifts. researchgate.netebi.ac.uk
Influence of Basis Set Size and Diffuse Functions in Calculations
The accuracy of computational chemistry calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. numberanalytics.comwikipedia.org Larger basis sets generally provide more accurate results but are computationally more expensive. numberanalytics.com
For carbohydrates like this compound, which have numerous lone pairs on oxygen atoms and intramolecular hydrogen bonds, the inclusion of diffuse functions in the basis set is particularly important. psnc.plpsu.edu Diffuse functions are spatially extended functions that are crucial for describing the behavior of electrons far from the nucleus, as found in anions and weakly bound systems like hydrogen bonds. psnc.plnumberanalytics.com Studies have shown that without diffuse functions, DFT calculations can incorrectly predict the relative stabilities of furanose and pyranose forms of glucose. psnc.plscribd.com The addition of diffuse functions, such as in the 6-31+G(d) or aug-cc-pVDZ basis sets, corrects for this by weakening the overestimation of hydrogen bond strength, leading to more accurate energy calculations. psu.edu For example, at the B3LYP/6-31G(d,p) level, a furanose structure was incorrectly found to have a lower energy than the pyranose form, but with the inclusion of diffuse functions in the 6-311++G(d,p) basis set, the pyranose forms were correctly identified as the lower energy structures by about 4 kcal/mol. psnc.pl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
While this compound exists in low abundance in solution compared to its pyranose counterparts, advanced NMR spectroscopy techniques have enabled its detailed structural characterization. slu.senih.gov Complete ¹H and ¹³C NMR spectral analysis of both α- and β-D-glucofuranose has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including selective excitation methods. slu.sediscovery.csiro.auresearchgate.net
These studies have provided a comprehensive set of chemical shifts and coupling constants for the furanose forms. nih.govdiscovery.csiro.au For instance, the anomeric protons of α-furanoses typically resonate at a lower field compared to β-furanoses, with characteristic ³J(H1,H2) coupling constants of around 3–5 Hz for the α-anomer and 0–2 Hz for the β-anomer. nih.gov These parameters are invaluable for conformational analysis, as they are related to the dihedral angles between coupled nuclei through the Karplus equation.
To overcome the challenge of spectral overlap from the dominant pyranose signals, selective NMR experiments have been crucial. slu.se Techniques like 1D Total Correlation Spectroscopy (TOCSY) can be used to selectively excite and visualize the spin systems of the furanose anomers without interference from the pyranose forms. slu.se These advanced methods, often complemented by spin simulations and iterative spectral analysis, have been essential in providing a complete picture of the solution-state structure of this compound. discovery.csiro.auresearchgate.net
Complete ¹H and ¹³C NMR Spectral Assignment
Although D-glucose is one of the most studied molecules, comprehensive NMR data for its furanose forms have only recently been fully elucidated due to their low abundance (<1%) in aqueous solution at equilibrium. slu.se The complete assignment of both proton (¹H) and carbon (¹³C) NMR spectra for α-D-glucofuranose and β-D-glucofuranose has been achieved through a combination of selective and non-selective 1D and 2D NMR experiments. discovery.csiro.aunih.gov
These assignments, performed in D₂O at 25°C (pD 7.0), provide the foundational data for all further NMR-based structural analysis. slu.se The definitive chemical shifts are presented below.
Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Anomers in D₂O
| Atom | α-D-Glucofuranose | β-D-Glucofuranose |
| ¹H Shifts (ppm) | ||
| H-1 | 5.49 | 5.41 |
| H-2 | 4.31 | 4.13 |
| H-3 | 4.20 | 4.24 |
| H-4 | 4.14 | 4.08 |
| H-5 | 4.01 | 4.09 |
| H-6a | 3.79 | 3.80 |
| H-6b | 3.69 | 3.70 |
| ¹³C Shifts (ppm) | ||
| C-1 | 102.1 | 105.1 |
| C-2 | 78.7 | 81.3 |
| C-3 | 76.0 | 76.5 |
| C-4 | 79.9 | 82.5 |
| C-5 | 70.9 | 71.0 |
| C-6 | 64.0 | 64.1 |
| Source: Data compiled from a comprehensive study on this compound NMR spectral assignment. slu.se |
Chemical Shift Analysis and Signal Interpretation
The chemical shifts of the anomeric protons and carbons are highly diagnostic. slu.se For this compound, the anomeric ¹H signals appear downfield (δ > 5.4 ppm) relative to other ring protons, while the anomeric ¹³C signals are also characteristically downfield (δ > 100 ppm). slu.se The chemical shifts of the anomeric signals for the α- and β-furanoses are distinct enough to allow for their identification and quantification. slu.se
In the ¹H NMR spectrum of a D-glucose solution, minor signals corresponding to the furanose forms can be observed in specific regions, such as between 4.07 ppm and 4.32 ppm, and a distinct signal at 5.49 ppm for the α-anomer. slu.se The β-anomer's C-1 signal appears further downfield (105.1 ppm) compared to the α-anomer (102.1 ppm), a common trend in furanose systems. slu.se The chemical shifts for the other ring carbons (C-2 to C-6) also show subtle but consistent differences between the two anomers, reflecting their different stereochemical environments. slu.se
Coupling Constant Analysis for Stereochemical Elucidation
Scalar coupling constants (J-values), particularly the three-bond proton-proton couplings (³JHH), are critical for determining the relative stereochemistry and conformation of the furanose ring. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus relationship.
A key finding is the significant difference in the anomeric coupling constant, J(H1,H2), between the two anomers. slu.se
For α-D-glucofuranose , the measured J(H1,H2) is 3.96 Hz . slu.se This corresponds to a cis relationship between H-1 and H-2, indicating a dihedral angle of approximately 40-50°.
For β-D-glucofuranose , the J(H1,H2) is <1 Hz . slu.se This very small coupling constant indicates a trans relationship, with a dihedral angle close to 90°, which minimizes the coupling.
This analysis provides unambiguous confirmation of the anomeric configurations. slu.se A full set of homonuclear coupling constants has been determined through spectral simulation and iterative analysis. slu.senih.gov
Interactive Table 2: Selected ¹H-¹H Coupling Constants (Hz) for this compound Anomers
| Coupling | α-D-Glucofuranose (Hz) | β-D-Glucofuranose (Hz) |
| J(1,2) | 3.96 | < 1.0 |
| J(2,3) | 6.8 | 5.3 |
| J(3,4) | 7.9 | 7.2 |
| J(4,5) | 6.3 | 7.9 |
| J(5,6a) | 3.5 | 3.2 |
| J(5,6b) | 5.6 | 5.9 |
| J(6a,6b) | -11.9 | -11.9 |
| Source: Data obtained from spin simulations and iterative spectral analysis of this compound. slu.se |
Applications of 1D and 2D NMR Experiments (e.g., HMBC)
Given the low concentration of this compound and severe signal overlap with the dominant glucopyranose forms, advanced NMR experiments are essential. slu.seresearchgate.net
Selective 1D Experiments: Techniques like 1D-TOCSY (Total Correlation Spectroscopy) have been employed to isolate the entire spin system (i.e., all ring protons) of a specific furanose anomer. slu.se By selectively exciting a resolved furanose proton signal (e.g., H-3), the entire network of coupled protons for that anomer can be visualized without interference from the pyranose signals. slu.se
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is crucial for resolving signals that overlap in the 1D ¹H spectrum but have distinct ¹³C chemical shifts. slu.seresearchgate.net The HSQC spectrum clearly separates the furanose cross-peaks from the much more intense pyranose signals, enabling the initial identification of the furanose ¹H-¹³C pairs. slu.se
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two or three bonds (²JCH, ³JCH). emerypharma.comharvard.edu This is invaluable for confirming assignments by connecting different parts of the spin system. For example, it can show a correlation from the anomeric proton (H-1) to the C-2, C-4, and C-5 carbons, confirming the ring structure and assignments. It is also the primary method for assigning non-protonated (quaternary) carbons. emerypharma.com
Band-Selective HSQC-TOCSY: This powerful experiment combines selective excitation with 2D correlation. A specific region of the ¹H spectrum containing furanose signals was selectively excited, and the magnetization was then transferred through the spin system via a TOCSY mixing step before being correlated to the attached carbons. slu.se This allowed for the visualization of the complete furanose spin systems in both the ¹H and ¹³C dimensions simultaneously, greatly facilitating the assignment process. slu.se
Computational Prediction and Validation of NMR Parameters
Computational quantum mechanics offers a powerful tool for predicting NMR parameters and validating experimental assignments. Studies have utilized ab initio and density-functional theory (DFT) methods to calculate the ¹³C NMR chemical shifts for α-D-glucofuranose. nih.govresearchgate.net
Research using the B3LYP(TZVP) and MP2(TZVP) levels of theory found that calculated ¹³C chemical shifts showed a reasonable correlation with experimental data, though with an average deviation of around 5.0-5.4 ppm without corrections for solvent or rovibrational effects. nih.govresearchgate.net A better agreement can be achieved by using a reference compound structurally similar to saccharides, like methanol (B129727), or by applying an empirical constant shift. nih.govresearchgate.net
These computational models have also highlighted the conformational sensitivity of NMR parameters. For instance, the torsional angle of the exocyclic hydroxymethyl group at C-6 was found to introduce significant changes of up to 10 ppm in the ¹³C NMR chemical shifts of C-4, C-5, and C-6, leading to uncertainties of about ±2 ppm in the predicted shifts. nih.govresearchgate.net
Solvent Effects on NMR Chemical Shifts
The solvent environment, particularly for a highly polar molecule like this compound, can influence NMR chemical shifts through effects like hydrogen bonding. Computational studies attempting to model these effects have faced challenges. nih.govresearchgate.net
Approaches using a continuum solvent model or explicitly surrounding the sugar with a few water molecules were reported as not being entirely successful in replicating experimental values perfectly. nih.govresearchgate.net However, these studies did provide valuable insights. The systematic deviation of approximately 3 ppm observed for O(1)H chemical shifts in calculations is attributed to the effects of hydrogen bonding, which are difficult to model with perfect accuracy. nih.govresearchgate.net Conversely, the solvent effects on the chemical shift of the anomeric proton (C(1)H) were found to be small. nih.govresearchgate.net Experimentally, NMR spectra are typically recorded in D₂O, where hydroxyl protons are exchanged for deuterium (B1214612) and are not observed, mitigating some of these complex solvent-exchange effects.
Other Spectroscopic and Analytical Techniques
While NMR spectroscopy is the most powerful and widely cited technique for the detailed conformational analysis of this compound in solution, other methods are fundamental to carbohydrate analysis in general. britannica.comacs.org Techniques such as mass spectrometry (MS) are essential for determining molecular weight and fragmentation patterns, while infrared (IR) spectroscopy can identify functional groups. numberanalytics.com However, due to the structural similarity across different sugar isomers and the low abundance of the furanose form, detailed studies applying these techniques specifically to the conformational analysis of this compound are less prominent in the literature compared to the extensive use of NMR. Analytical techniques like gas-liquid chromatography are often used to separate and identify monosaccharides after chemical modification, such as methylation, to determine linkage positions in larger polysaccharides. britannica.com
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the molecular structure of this compound and its derivatives by measuring the absorption of infrared radiation. wikipedia.orgmuseunacional.cat The interaction of infrared light with the molecule induces vibrations in its chemical bonds, resulting in a unique spectral fingerprint. museunacional.cat
In studies of this compound-based organogelators, such as 1,2-O-(1-ethylpropylidene)-α-D-glucofuranose, FTIR spectroscopy has been instrumental in revealing the driving forces behind gel formation. nih.gov Research has shown that hydrogen bonding between the gelator molecules is the primary mechanism for self-aggregation. The specific patterns of these hydrogen bonds, which are influenced by the solvent, can be observed in the FTIR spectrum and are reflected in the microstructure of the resulting gel network. nih.gov For instance, analysis of organogels in nitrobenzene (B124822) and chlorobenzene (B131634) demonstrated distinct hydrogen-bonding patterns, which correlated with differences in the thermal stability and morphology of the gel fibers. nih.gov
FTIR spectrometers collect high-resolution spectral data over a wide range, which is then converted from an interferogram to a spectrum using a mathematical process called a Fourier transform. wikipedia.orglibretexts.org This technique is sensitive to the chemical composition, including variations in sulfation, uronic acid isomers, and N-acetylation in complex carbohydrates like heparin. nih.gov The ability to rapidly analyze samples in either solid or solution states makes FTIR a versatile tool for the structural characterization of this compound and related compounds. nih.gov
Table 1: Key FTIR Findings for a this compound Derivative
| Derivative | Solvent | Key Finding | Significance |
| 1,2-O-(1-ethylpropylidene)-α-D-glucofuranose | Nitrobenzene, Chlorobenzene | Hydrogen bonding is the main driving force for gelator self-aggregation. nih.gov | Elucidates the mechanism of organogel formation. |
| 1,2-O-(1-ethylpropylidene)-α-D-glucofuranose | Nitrobenzene, Chlorobenzene | Different hydrogen-bonding patterns are observed in different solvents. nih.gov | Explains the influence of the solvent on the gel's microstructure and thermal stability. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique has been applied to this compound and its derivatives to establish their exact molecular geometry and intermolecular interactions.
A notable example is the structural analysis of α-D-glucofuranose-1,2:3,5-bis(p-tolyl)boronate. researchgate.net At room temperature, this complex crystallizes in the P212121 space group with one molecule in the asymmetric unit. researchgate.net However, upon cooling to 100 K, the structure modulates to a P21 space group with two independent molecules (Z' = 2) in the asymmetric unit. researchgate.net This temperature-dependent change highlights the influence of intermolecular forces, such as C–H···O hydrogen bonds, on the crystal packing and molecular conformation. researchgate.net In contrast, the related α-D-glucofuranose-1,2:3,5-bis(phenyl)boronate shows no such structural change between 100 K and 298 K. researchgate.net
The crystal structure of these boronate complexes reveals a two-dimensional array formed by the glucofuranose cores linked through multiple O–H···O and C–H···O hydrogen bonds. researchgate.net The three-dimensional structure is then assembled through weaker van der Waals interactions involving the external aryl groups. researchgate.net Similarly, single-crystal X-ray diffraction of a C5-C4-linked glucofuranose-oxazolidin-2-one derivative revealed a ³T₄ conformation for the furanose ring. nih.govchalmers.se Such detailed structural information is crucial for understanding the molecule's reactivity and interactions.
Table 2: Crystallographic Data for this compound Derivatives
| Compound | Temperature (K) | Space Group | Z' | Key Finding |
| α-D-glucofuranose-1,2:3,5-bis(p-tolyl)boronate | 298 | P212121 | 1 | Standard crystal structure at room temperature. researchgate.net |
| α-D-glucofuranose-1,2:3,5-bis(p-tolyl)boronate | 100 | P21 | 2 | Temperature-induced structural modulation. researchgate.net |
| α-D-glucofuranose-1,2:3,5-bis(phenyl)boronate | 100-298 | - | - | No change in crystal structure with temperature. researchgate.net |
| (4R)-4-carbamoyl-4-[(4R)-3-O-benzyl-1,2-O-isopropylidene-β-l-threofuranos-4-C-yl]-oxazolidin-2-one | - | - | - | The furanose ring adopts a ³T₄ conformation. nih.govchalmers.se |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile molecules like this compound, chemical derivatization is necessary to increase their volatility for GC analysis. nih.gov This process involves converting the polar hydroxyl groups into less polar, more volatile ethers or esters.
Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) agents), acetylation, and the formation of boronate esters. nih.govshimadzu.com For instance, a modified isotope-dilution GC-MS method for glucose analysis in serum involves derivatization to form α-D-glucofuranose cyclic 1,2:3,5-bis(butylboronate)-6-acetate. nist.gov This specific derivatization allows for precise and accurate quantification. nist.gov Another approach uses methylboronic acid and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create derivatives suitable for GC-MS analysis, which has been shown to avoid isotopic fractionation. sci-hub.se
The mass spectrometer component of the GC-MS system fragments the derivatized molecules as they elute from the GC column, producing a characteristic mass spectrum that serves as a molecular fingerprint. researchgate.net While the electron impact fragmentation patterns can sometimes be complex, they are crucial for identifying the structure of the original sugar and its isomers. researchgate.net For example, trifluoroacetylation of D-glucose can yield four distinct peaks corresponding to the α- and β-anomers of both the furanose and pyranose forms. shimadzu.com
Table 3: Derivatization Methods for GC-MS Analysis of this compound
| Derivatization Method | Reagents | Resulting Derivative | Key Advantage |
| Butylboronation/Acetylation | Butylboronic acid, Acetic anhydride (B1165640) | α-D-glucofuranose cyclic 1,2:3,5-bis(butylboronate)-6-acetate nist.gov | Enables precise and accurate quantification in complex matrices like serum. nist.gov |
| Methylboronation/Silylation | Methylboronic acid, BSTFA | 6-O-(trimethylsilyl)-α-D-glucofuranose 1,2:3,5-bis(methylboronate) sci-hub.se | Avoids isotopic fractionation, providing precise δ¹³C values. sci-hub.se |
| Trifluoroacetylation | Trifluoroacetic anhydride | Trifluoroacetylated furanose and pyranose anomers shimadzu.com | Allows for the separation and detection of different anomeric forms. shimadzu.com |
| Silylation | BSTFA | Trimethylsilyl derivatives researchgate.net | A common single-step method for analyzing monosaccharides. researchgate.net |
UV-Vis Spectrophotometry for Reaction Monitoring
UV-Vis spectrophotometry is a versatile technique used to measure the absorption of ultraviolet and visible light by a sample. It is particularly useful for monitoring the progress of chemical reactions in real-time by tracking changes in the concentration of reactants, intermediates, or products that absorb light in this spectral region. lcms.czthermofisher.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis. thermofisher.com
In the context of this compound chemistry, UV-Vis spectrophotometry can be employed to monitor reactions where a chromophore is either consumed or generated. drawellanalytical.com For example, if a derivative of this compound is involved in a reaction that produces a colored product, the increase in absorbance at the product's maximum absorption wavelength (λmax) can be measured over time. This data allows for the determination of reaction kinetics, including the rate constant (k), which describes the speed of the reaction. thermofisher.com
The technique is advantageous due to its simplicity, speed, and non-destructive nature. drawellanalytical.com Modern spectrophotometers can acquire full spectra rapidly, providing a comprehensive view of the reaction as it unfolds. sci-hub.se This capability is essential for understanding reaction mechanisms, optimizing conditions (such as temperature and reactant concentrations), and ensuring the purity of the final product. thermofisher.comdrawellanalytical.com
Table 4: Application of UV-Vis Spectrophotometry in Reaction Monitoring
| Application | Principle | Information Obtained | Significance |
| Kinetic Analysis | Monitoring absorbance change of a reactant or product over time. thermofisher.com | Reaction rate, rate constant (k). thermofisher.com | Understanding reaction speed and optimizing conditions. thermofisher.com |
| Mechanistic Studies | Identifying and tracking the concentration of reaction intermediates. thermofisher.com | Insight into the reaction pathway and potential alternative routes. thermofisher.com | Elucidating the step-by-step process of a chemical transformation. |
| Purity Determination | Measuring absorbance at specific wavelengths to detect chromophoric impurities. drawellanalytical.com | Purity of the isolated compound. drawellanalytical.com | Quality control in synthetic processes. |
D Glucofuranose As a Key Synthetic Intermediate in Advanced Organic Chemistry
Precursor for Complex Carbohydrates and Oligosaccharides
The structural framework of D-glucofuranose is fundamental for the synthesis of more complex carbohydrates and oligosaccharides. wikipedia.orgontosight.ai As monosaccharides are polyhydroxylated, a primary challenge in carbohydrate chemistry is the regioselective protection and deprotection of specific hydroxyl groups to build larger structures. rsc.org this compound derivatives, with their specific protection patterns, serve as essential building blocks or glycosyl acceptors in glycosylation reactions, enabling the sequential assembly of monosaccharide units into larger, well-defined oligosaccharide chains. ontosight.airsc.org
Glycoconjugates, which are complex carbohydrates linked to proteins or lipids, play vital roles in numerous biological processes, including cell signaling, immune response, and drug targeting. ontosight.ai this compound derivatives are indispensable intermediates in the synthesis of these biologically significant molecules. ontosight.aiontosight.ai The strategic use of protecting groups, such as isopropylidene acetals, on the glucofuranose ring allows for selective chemical manipulation, which is a critical step in building complex glycoconjugates. ontosight.aiontosight.ai
Several synthetic strategies leverage this compound for this purpose:
Click Chemistry: The introduction of functional groups like a propargyl group (an alkyne) onto the glucofuranose scaffold, as seen in 1:2,5:6-di-O-isopropylidene-3-O-propargyl-alpha-D-glucofuranose, makes it an ideal building block for click chemistry reactions, a powerful method for creating glycoconjugates. ontosight.ai
Amadori Rearrangement: This reaction has been utilized as a key step for conjugating this compound moieties with amines, such as amino acid derivatives, to form stable glycoconjugates. nih.gov
Triazole-Linked Conjugates: A multi-component reaction catalyzed by a Cu–Al mixed oxide has been used to synthesize a series of 1,2,3-triazole-linked carbohydrate conjugates from glucofuranose diacetonides in good yields. royalsocietypublishing.org
These synthetic approaches highlight the adaptability of the this compound framework in creating diverse and complex glycoconjugates for biological studies and therapeutic applications. ontosight.ai
Building Block for Stereoselective Synthesis of Advanced Organic Molecules
The inherent chirality of this compound makes it an invaluable starting material for the stereoselective synthesis of complex organic molecules. indianchemicalsociety.comru.nl As an enantiomerically pure compound available from the chiral pool, it provides a cost-effective and efficient route to chiral targets, including other rare sugars and non-carbohydrate structures. ru.nl The furanose ring's specific conformation, often stabilized by protecting groups like cyclohexylidene, can be exploited to direct the stereochemical outcome of subsequent reactions.
Research has demonstrated the utility of this compound derivatives in stereocontrolled transformations. For instance, an efficient protocol was developed for the preparation of rare L-idose derivatives through a stereo-inversion at the C-5 position of this compound derivatives, assisted by a neighboring acyl group. researchgate.net This conversion underscores the power of using the fixed stereocenters of this compound to establish new stereochemistry with high precision. Furthermore, crystalline derivatives like 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose are sought-after starting materials for synthesizing other compounds containing multiple chiral carbons. google.com
Applications in the Synthesis of Bioactive Chemical Entities
The this compound scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as a foundation for the development of a wide range of bioactive compounds. ontosight.aiontosight.aiontosight.ai Its derivatives are explored for a variety of therapeutic applications, including antiviral, antibacterial, and anticancer properties. ontosight.ai
This compound is a key component in the design and synthesis of new therapeutic agents. lookchem.com Protected forms, such as 1,2:5,6-di-O-isopropylidene-D-glucofuranose, are common intermediates for creating novel bioactive compounds. physchemres.org
Recent research highlights several promising avenues:
Antifungal Agents: In response to the threat of fungal infections, various glucofuranose esters were computationally screened against the protease of the black fungus, Rhizopus oryzae. physchemres.org Several of these esters showed promising binding affinity and drug-likeness properties, making them potential candidates for development. physchemres.org
Antiproliferative Agents: A series of novel substituted 5-anilino-α-glucofuranose derivatives were designed and synthesized, showing significant antiproliferative activity against several human tumor cell lines, including colon (SW480), skin (A431), and lung (A549) cancer cells. x-mol.net One compound, in particular, demonstrated potency comparable to existing cancer drugs like gefitinib (B1684475) and lapatinib. x-mol.net
Antibacterial Agents: Newly synthesized 3,5,6-tri-O-acyl derivatives of 1,2-O-isopropylidene-α-D-glucofuranose have been tested for antibacterial activity against human pathogenic bacteria. dergipark.org.tr Some of these compounds exhibited moderate to good activity, particularly against Gram-positive bacteria. dergipark.org.tr
The drug-likeness of these glucofuranose derivatives is often evaluated using criteria such as Lipinski's rule of five, as shown in the table below for a series of potential antifungal compounds. physchemres.org
| Compound | Molecular Weight (MW) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | logP | Rule of Five Violations |
| Glucofuranose 3 | 260.28 | 1 | 6 | -1.13 | 0 |
| Ester 4 | 420.43 | 0 | 8 | 0.99 | 0 |
| Ester 5 | 452.48 | 0 | 8 | 2.07 | 0 |
| Mesylate 6 | 338.34 | 0 | 8 | -0.99 | 0 |
| Ester 7 | 528.52 | 0 | 8 | 3.52 | 1 (MW > 500) |
| Ester 8 | 484.45 | 0 | 8 | 2.11 | 0 |
| (Data sourced from a computational study on glucofuranose esters as potential black fungus protease inhibitors. physchemres.org) |
The versatile chemistry of this compound also extends to the synthesis of agrochemicals and specialty chemicals. ru.nl Its derivatives have been investigated for use as pesticides. dergipark.org.tr In the realm of specialty chemicals, this compound intermediates like di-O-isopropylidene acetals are used to synthesize long-chain alkylsulphonyl esters and ethers, which are of interest for their potential application as non-ionic, biodegradable surfactants. ru.nl
Chemical glycobiology aims to understand the function of carbohydrates in biological systems, often employing chemically modified sugar analogs as probes. worktribe.comnih.gov Sulfur-containing carbohydrates, or thiosugars, are particularly useful in this context. nih.govworktribe.comresearchgate.net The synthesis of 4-thio-D-glucofuranose provides an exciting tool for researchers. nih.govworktribe.com These thiosugar mimetics can be incorporated into noncanonical glycans to study carbohydrate-protein interactions, enzyme mechanisms, and cellular signaling pathways. nih.govresearchgate.net Access to materials like 4-thio-D-glucofuranose and its derivatives is crucial for advancing our understanding of glycobiology and for the potential development of new carbohydrate-based therapeutics. worktribe.comnih.govworktribe.com
Synthesis of Thiosugars and Related Analogues
The replacement of the ring oxygen or a hydroxyl group in this compound with a sulfur atom leads to the formation of thiosugars, a class of compounds with significant biological activities. These sulfur-containing analogues often exhibit altered chemical and biological properties compared to their oxygen counterparts, making them interesting targets for drug discovery and chemical biology. ucl.ac.ukresearchgate.net
One common strategy for the synthesis of thiosugars involves the use of protected this compound derivatives. For instance, 1,2-O-isopropylidene-α-D-glucofuranose can be converted into a 5,6-thionocarbonate. capes.gov.br This intermediate can then undergo a radical-promoted thione-thiol rearrangement to yield a 5-S-thiolcarbonate, which is a key precursor to 5-thioglucose. researchgate.netjst.go.jp
Another approach involves the displacement of a suitable leaving group, such as a tosylate or mesylate, with a sulfur nucleophile. For example, the synthesis of 4-thio-D-glucofuranose has been achieved from a 4-thio-D-glucopyranose precursor through a dithiothreitol-mediated reduction and subsequent ring interconversion. worktribe.comnih.gov This highlights the intricate relationship between the pyranose and furanose forms in thiosugar synthesis.
The synthesis of more complex thiosugar-containing molecules, such as (+)-5-thiosucrose, has also been reported. This synthesis involved the glycosidation of a protected 5-thio-D-glucose acceptor with a D-psicofuranosyl donor, demonstrating the control required to form specific anomeric linkages. rsc.org
The following table summarizes key intermediates and target thiosugars derived from this compound.
| Starting Material/Intermediate | Reagents/Conditions | Target Thiosugar/Analogue | Reference |
| 1,2-O-Isopropylidene-α-D-glucofuranose | 1. Bis(imidazol-1-yl)thione 2. Tributyltin hydride, AIBN (thermolysis) | 5-Thioglucose | researchgate.netcapes.gov.brjst.go.jp |
| bis(4-thio-d-glucopyranoside)-4,4'-disulfide | Dithiothreitol | 4-Thio-D-glucofuranose | worktribe.comnih.gov |
| Protected 5-thio-D-glucose | D-psicofuranosyl donor, TMSOTf | (+)-5-Thiosucrose | rsc.org |
| Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Halogenation and displacement with thiocyanate/thioacetate | 4-Thioglucose derivatives | ucl.ac.uk |
Precursors for Amino-Deoxy Sugars and Uronic Acids
Amino-Deoxy Sugars:
This compound derivatives are pivotal starting materials for the synthesis of amino-deoxy sugars, which are components of many biologically important molecules, including antibiotics and enzyme inhibitors. A common synthetic strategy involves the introduction of an azide (B81097) group, which can be subsequently reduced to an amine.
For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be tosylated at the 3-position, followed by nucleophilic substitution with sodium azide. researchgate.net This azido (B1232118) derivative serves as a key intermediate for the synthesis of 3-amino-3-deoxy-D-glucofuranose derivatives. researchgate.net Similarly, 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose is a precursor for 6-amino-6-deoxy-D-gluconic acid derivatives, which are monomers for polyamides. capes.gov.br The synthesis of N-glycoside derivatives can also be achieved by reacting sugars with amino-thiazole compounds. bohrium.com
Uronic Acids:
D-Glucuronic acid, a key component of proteoglycans and a crucial molecule in detoxification pathways, can be synthesized from D-glucose through selective oxidation of the primary alcohol at C-6. To achieve this selectivity, the aldehyde group at C-1 must be protected. google.comwikipedia.org
A widely used method involves the protection of the C-1 and C-2 hydroxyl groups of D-glucose as an isopropylidene acetal (B89532), forming 1,2-O-isopropylidene-D-glucofuranose. google.com This intermediate can then be oxidized to 1,2-O-isopropylidene-D-glucuronic acid. google.comnist.gov Subsequent hydrolysis of the isopropylidene group yields D-glucuronic acid. google.comnist.gov The oxidation can be carried out using various reagents, including potassium permanganate (B83412) or catalytic oxidation with palladium on charcoal. google.com
L-Iduronic acid, the C-5 epimer of D-glucuronic acid and a critical component of heparan sulfate, can also be synthesized from D-glucose. google.comuga.edu This complex transformation often involves a multi-step sequence, sometimes proceeding through seven-carbon sugar intermediates. scilit.comnih.gov A scalable synthesis has been developed from a D-glucose-derived cyanohydrin, which is converted to L-ido-furanoside intermediates that can be transformed into L-iduronic acid derivatives. nih.gov
The following table outlines the synthesis of amino-deoxy sugars and uronic acids from this compound precursors.
| Precursor | Key Transformation | Target Molecule | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Tosylation at C-3 followed by azidation and reduction | 3-Amino-3-deoxy-D-glucofuranose derivatives | researchgate.net |
| 1,2-O-isopropylidene-α-D-glucofuranose | Oxidation of C-6 | D-Glucuronic acid | google.comnist.gov |
| D-Glucose-derived cyanohydrin | Multi-step synthesis via furanoside intermediates | L-Iduronic acid derivatives | nih.gov |
Current Research Trends and Future Directions in this compound Synthesis and Application
The unique structural features of this compound continue to inspire new research in synthetic chemistry and its applications. Current trends focus on developing more efficient and sustainable synthetic methods, exploring novel derivatization strategies to access new bioactive compounds, and utilizing computational tools to better understand and predict its reactivity.
Development of Novel Synthetic Pathways
The development of novel synthetic pathways for this compound and its derivatives is driven by the need for more efficient, scalable, and environmentally friendly processes. Researchers are exploring chemoenzymatic strategies that combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, enzymatic acylation of chemically synthesized 1,2-O-isopropylidene-D-glucofuranose has been used to produce specific aromatic esters. mdpi.com
Furthermore, novel synthetic routes are being designed to access complex natural products and their analogues. The synthesis of bicyclo-RNA sugar units from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, featuring a key rhodium(I)-catalyzed hydroacylation step, showcases the innovative use of this chiron in complex molecule synthesis. thieme-connect.com
Exploration of New Derivatization Strategies
The derivatization of this compound at its various hydroxyl groups provides access to a vast chemical space of novel compounds with potential biological activities. Current research is focused on developing selective derivatization methods to functionalize specific positions on the furanose ring.
For example, regioselective acylation and alkylation of partially protected this compound derivatives are being explored to synthesize compounds with tailored properties. physchemres.org The hydroxyl group at C-6 is a prime site for functionalization using methods like Mitsunobu reactions or by converting it into a good leaving group for nucleophilic substitution. These strategies are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
The synthesis of multivalent glycoconjugates, where multiple this compound units are attached to a central scaffold, is another active area of research. nih.gov These glycoclusters can exhibit enhanced binding to biological targets due to the "cluster glycoside effect." Strategies for creating these complex architectures often involve the controlled introduction of functional groups, such as amino or hydroxyl groups, from terminal allyl functions on a protected glucofuranose derivative. nih.gov
Advanced Computational Modeling for Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and reaction mechanisms of this compound and its derivatives. physchemres.orgbiointerfaceresearch.com DFT calculations can provide insights into the stability of different conformers, the energy barriers of reaction pathways, and the electronic properties that govern reactivity. biointerfaceresearch.comrsc.org
For example, DFT studies have been used to investigate the catalytic effects of metal ions on the decomposition of glucose, providing a molecular-level understanding of how these ions can direct the reaction towards specific products like 1,6-anhydroglucofuranose. rsc.org Computational methods have also been employed to calculate the energy barriers for the ring-opening reactions of protective groups, such as the cyclohexylidene ketal, ensuring their stability under specific reaction conditions.
Furthermore, computational modeling is being used to predict the biological activity of this compound derivatives. physchemres.org Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity, are being developed using descriptors derived from computational calculations. physchemres.org These models can help in the rational design of new compounds with enhanced therapeutic potential. biointerfaceresearch.comontosight.ai The use of computational tools for predicting NMR chemical shifts also aids in the structural elucidation of newly synthesized this compound derivatives. nih.govresearchgate.net
The following table highlights key areas of current research in this compound chemistry.
| Research Area | Focus | Key Techniques/Approaches | Reference |
| Novel Synthetic Pathways | Efficiency, sustainability, access to complex molecules | Chemoenzymatic synthesis, one-pot reactions, novel catalytic methods | mdpi.comnii.ac.jpthieme-connect.com |
| New Derivatization Strategies | Selective functionalization, synthesis of glycoconjugates | Regioselective protection/deprotection, Mitsunobu reaction, click chemistry | nih.gov |
| Advanced Computational Modeling | Understanding reactivity, predicting properties, reaction design | Density Functional Theory (DFT), QSAR, molecular dynamics simulations | physchemres.orgbiointerfaceresearch.comrsc.orgnih.gov |
Q & A
Basic: What are the key synthetic routes for preparing D-glucofuranose derivatives, and how do reaction conditions influence product selectivity?
This compound derivatives are synthesized via hydroxyl-group protection strategies. Common methods include:
- Cyclohexylidene/isopropylidene protection : Cyclohexylidene groups are introduced at the 1,2- or 5,6-positions to stabilize the furanose ring. For example, 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose is formed under anhydrous acidic conditions (e.g., HCl in acetone) .
- Benzylation : Selective protection of the C-3 hydroxyl group using benzyl bromide in the presence of a base (e.g., NaH) under inert atmospheres .
- Acylation : Site-selective acylation (e.g., octanoylation at C-6) is achieved in anhydrous pyridine at low temperatures (~0°C) to favor kinetic control .
Key factors : Solvent polarity, temperature, and protecting group steric effects dictate regioselectivity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of less hindered hydroxyl groups.
Basic: How does the conformational equilibrium between this compound and D-glucopyranose affect its reactivity in glycosylation reactions?
This compound exists in equilibrium with the more stable pyranose form (90% pyranose vs. 10% furanose in solution). The furanose form is kinetically trapped via protective groups (e.g., isopropylidene), enabling its use in glycosylation.
- Stability : The pyranose form is thermodynamically favored due to chair conformation stability, whereas the furanose form adopts a less stable envelope conformation .
- Reactivity : Furanose derivatives are more reactive in nucleophilic substitutions (e.g., glycosylations) due to reduced steric hindrance at the anomeric center .
Methodological note : Use NMR (e.g., DEPT) to monitor equilibrium shifts under varying solvents (DO vs. CDCl) .
Advanced: What computational strategies are employed to screen modified this compound analogs for anticancer activity?
Modified this compound derivatives (e.g., alkylated or aromatic-substituted analogs) are computationally screened via:
- Molecular docking : Assess binding affinity to cancer targets (e.g., EGFR or HER2) using software like AutoDock Vina. Modifications at the C-3/C-6 positions are prioritized due to their solvent accessibility .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with IC values to predict activity trends .
- MD simulations : Evaluate conformational stability of ligand-target complexes over 100-ns trajectories to validate binding modes .
Experimental validation : Compare computational predictions with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .
Advanced: How can site-selective acylation of this compound be optimized for regioselective esterification?
Site-selective acylation relies on steric and electronic control:
- C-6 selectivity : Achieved via low-temperature reactions (-10°C) in pyridine, which reduces acyl-group migration. For example, 6-O-octanoyl-1,2-O-isopropylidene-α-D-glucofuranose is synthesized with >90% regioselectivity .
- C-3/C-5 differentiation : Use bulky acylating agents (e.g., pivaloyl chloride) to favor less hindered positions. 2D NMR (HMBC, HSQC) confirms regiochemistry by correlating carbonyl signals with specific protons .
Key parameters : Reaction time (<4 hrs) and stoichiometric control (1:1 acylating agent:substrate ratio) prevent over-acylation .
Advanced: How do contradictory data on this compound stability in different solvents arise, and how can they be resolved?
Contradictions often stem from:
- Solvent polarity : Polar solvents (e.g., water) stabilize the pyranose form, while non-polar solvents (e.g., CDCl) favor furanose derivatives .
- Protecting group effects : Isopropylidene groups shift equilibrium toward furanose by locking the ring conformation .
Resolution strategies :
Advanced: What spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral assignments validated?
- 1D/2D NMR : - HSQC identifies anomeric protons (δ 5.1–5.4 ppm for α-furanose). HMBC confirms connectivity between protecting groups and the sugar core .
- Mass spectrometry : High-resolution ESI-MS distinguishes acylated derivatives (e.g., [M+Na] peaks for pentaacetyl-glucofuranose at m/z 473.144) .
- IR spectroscopy : C=O stretches (1740–1720 cm) validate esterification .
Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs NMR predictor) and literature benchmarks .
Methodological: How should researchers address inconsistencies in reported biological activities of this compound analogs?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Structural verification : Confirm analog purity via HPLC (>95%) and elemental analysis .
- Meta-analysis : Use databases (e.g., ChEMBL) to compare IC values across studies, adjusting for assay type (e.g., fluorescence vs. colorimetric) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
